CEP-28122 mesylate salt
CAS No.:
Cat. No.: VC20737956
Molecular Formula: C29H39ClN6O6S
Molecular Weight: 635.17
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C29H39ClN6O6S |
---|---|
Molecular Weight | 635.17 |
Introduction
Chemical Properties and Identification
CEP-28122 mesylate salt is characterized by specific chemical and physical properties that contribute to its pharmacological activity and distinguish it from other compounds.
Structural and Physical Properties
CEP-28122 mesylate salt is a diaminopyrimidine derivative with distinctive chemical characteristics. It appears as an off-white solid and has good solubility in dimethyl sulfoxide (DMSO) . The compound has the following key specifications:
Property | Value |
---|---|
Molecular Formula | C29H39ClN6O6S |
Molecular Weight | 635.17 g/mol |
Physical State | Solid |
Color | Off-White |
Solubility | DMSO: ≥ 6.4 mg/mL (10.08 mM) |
Purity | 99.85% (Research grade) |
The compound's chemical structure includes a diaminopyrimidine core, which is essential for its biological activity and target specificity . This structural feature allows for precise interactions with the ALK enzyme, contributing to the compound's high potency and selectivity.
Pharmacological Mechanism of Action
The therapeutic potential of CEP-28122 mesylate salt stems from its specific mechanism of action and remarkable potency against its target enzyme.
Primary Target and Potency
CEP-28122 mesylate salt functions as a potent, selective, and orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK) . In enzyme-based time-resolved fluorescence (TRF) assays, the compound demonstrates exceptional potency with an IC50 value of 1.9 ± 0.5 nM for recombinant ALK kinase activity . This high potency indicates the compound's strong binding affinity for the ALK enzyme and its effectiveness in inhibiting ALK-mediated signaling pathways.
Selectivity Profile
Preclinical Efficacy Studies
Extensive preclinical research has demonstrated the significant antitumor activity of CEP-28122 mesylate salt in both in vitro and in vivo experimental models.
In Vitro Activity
In cellular assays, CEP-28122 mesylate salt exhibits potent inhibition of ALK tyrosine phosphorylation, effectively disrupting ALK-mediated signaling pathways . The compound induces concentration-dependent growth inhibition and cytotoxicity in various ALK-positive cancer cell lines, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells . This robust in vitro activity highlights the compound's potential effectiveness against diverse ALK-positive malignancies.
In Vivo Efficacy
CEP-28122 mesylate salt demonstrates impressive antitumor efficacy in animal models of ALK-positive cancers. In tumor xenograft models in mice, the compound displays dose-dependent inhibition of ALK tyrosine phosphorylation, with substantial target inhibition (>90%) persisting for more than 12 hours following a single oral dose of 30 mg/kg . More importantly, oral administration of CEP-28122 mesylate salt at doses of 30 mg/kg twice daily or higher results in complete or near-complete tumor regressions in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts . These findings underscore the compound's potent antitumor activity and its potential therapeutic value in treating ALK-driven cancers.
Pharmacokinetic and Pharmacodynamic Profiles
CEP-28122 mesylate salt exhibits favorable pharmacokinetic and pharmacodynamic properties that contribute to its efficacy in preclinical models . The compound demonstrates good oral bioavailability, achieving effective plasma concentrations that correlate with its observed antitumor activity . Additionally, the sustained inhibition of ALK following oral administration indicates advantageous pharmacodynamic characteristics, which are crucial for maintaining therapeutic efficacy with convenient dosing regimens.
Comparative Analysis with Other ALK Inhibitors
CEP-28122 mesylate salt belongs to a class of compounds designed to inhibit ALK activity, and it exhibits distinct properties compared to other ALK inhibitors.
Potency Comparison
The table below presents a comparison of CEP-28122 mesylate salt with other prominent ALK inhibitors based on their potency against ALK:
ALK Inhibitor | IC50 (nM) | Key Characteristics |
---|---|---|
CEP-28122 mesylate salt | 1.9 | High selectivity, potent in vivo activity |
Crizotinib | 1.6 | First approved ALK inhibitor, also targets MET |
Alectinib | 0.7 | More selective than crizotinib, effective against resistant mutations |
Brigatinib | 0.5 | Active against both ALK and EGFR mutations |
Lorlatinib | 0.02 | Designed to overcome resistance, dual-targeting capabilities |
While other ALK inhibitors demonstrate similar or greater potency against ALK, CEP-28122 mesylate salt distinguishes itself through its high selectivity and potent in vivo activity in preclinical models .
Structural and Functional Distinctions
As a diaminopyrimidine derivative, CEP-28122 mesylate salt has a distinct chemical structure compared to other ALK inhibitors. This structural uniqueness contributes to its specific binding characteristics and selectivity profile . The compound's selective inhibition of ALK with minimal off-target effects may offer advantages in terms of safety profiles and therapeutic efficacy in treating specific cancer types associated with ALK dysregulation.
Product Code | Supplier | Quantity | Price (€) |
---|---|---|---|
16499927 | MedChemExpress | 5 mg | 251.10 |
16407458 | MedChemExpress | 10 mg | 402.30 |
16453477 | MedChemExpress | 50 mg | 920.70 |
16407426 | MedChemExpress | 100 mg | 1674.00 |
These commercial offerings ensure that researchers have access to high-quality CEP-28122 mesylate salt for various experimental applications .
Research Applications
CEP-28122 mesylate salt serves as a valuable tool in cancer research and therapeutic development, primarily due to its selective inhibition of ALK. The compound is particularly useful in studies investigating:
-
The role of ALK signaling in cancer biology
-
Mechanisms of resistance to ALK inhibition
-
Development of novel therapeutic strategies for ALK-positive cancers
-
Preclinical evaluation of combination therapies targeting ALK-dependent malignancies
The availability of CEP-28122 mesylate salt for research purposes contributes significantly to advancements in understanding ALK-driven oncogenesis and developing effective treatment approaches for ALK-positive cancers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume